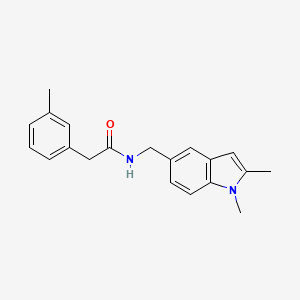
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on acetamides, including dimethylacetamide derivatives, has been extensive, focusing on their synthesis, reactions, and applications in organic synthesis. For instance, studies on the Claisen—Eschenmoser reaction have demonstrated the ability of N,N-dimethylacetamide dimethyl acetal to react with substituted benzofurans and indoles, leading to the formation of various N,N-dimethylacetamides (Mukhanova et al., 2007). This reaction mechanism could potentially be applied in the synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide by adapting the substrates used in the reaction.
Biological Activities and Applications
Indole derivatives, including those with acetamide groups, have been explored for various biological activities. For example, indole-N-methylated β-carbolinium ions have been studied for their neurotoxic effects and potential links to neurodegenerative diseases like Parkinson's disease (Collins et al., 1992). This suggests that structural analogs like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide could also have significant biological activities worthy of investigation.
Additionally, the exploration of acetamide derivatives for their anti-inflammatory and antiproliferative activities has led to the identification of compounds with potent biological effects. For example, design-based synthesis and molecular docking analysis have been employed to identify indole acetamide derivatives with promising anti-inflammatory properties (Al-Ostoot et al., 2020). These findings highlight the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide for further study in similar contexts.
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-5-4-6-16(9-14)12-20(23)21-13-17-7-8-19-18(11-17)10-15(2)22(19)3/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUTTASMOPXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)
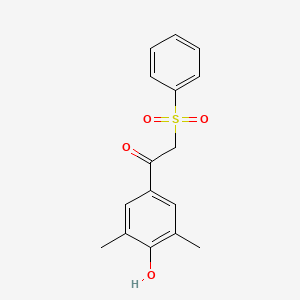

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
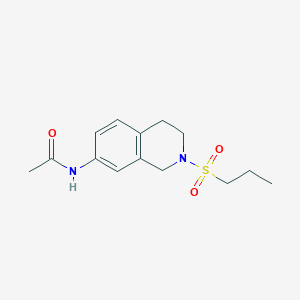

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

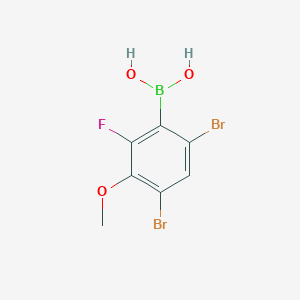
![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
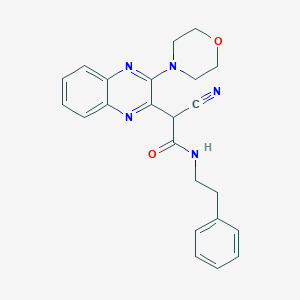
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)